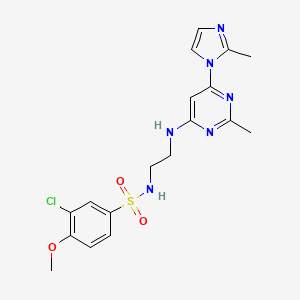

3-chloro-4-methoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6O3S/c1-12-23-17(11-18(24-12)25-9-8-20-13(25)2)21-6-7-22-29(26,27)14-4-5-16(28-3)15(19)10-14/h4-5,8-11,22H,6-7H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKVDHFFDKBXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-methoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a benzenesulfonamide core linked to a pyrimidine and an imidazole moiety. The presence of chlorine and methoxy groups enhances its biological activity.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In a study assessing the efficacy of sulfonamide derivatives, compounds with similar structural features demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 12e | 0.49 | Multiple |

| 12i | 0.75 | Breast |

| 12l | 0.90 | Lung |

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial infections. Research has highlighted that certain benzenesulfonamide derivatives possess activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This positions the compound as a candidate for further development in anti-tubercular therapy.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymatic pathways involved in cell proliferation and survival. The sulfonamide group is known to interfere with folate synthesis, which is crucial for nucleic acid production in bacteria and cancer cells alike.

Case Studies

- Anticancer Efficacy : A series of experiments demonstrated that derivatives similar to the target compound significantly inhibited cell growth in various cancer models, including breast and lung cancers. The mechanism was linked to cell cycle arrest and induction of apoptosis .

- Antimycobacterial Activity : In vitro studies revealed that the compound effectively inhibited the growth of M. tuberculosis, with docking studies suggesting strong binding affinity to essential enzymes involved in mycobacterial metabolism .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have been shown to inhibit specific kinases involved in cancer progression, such as BRAF and c-Met. The target compound may exhibit similar inhibitory effects due to its structural features, which could lead to further investigations into its anticancer efficacy .

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Research indicates that compounds with similar structures can demonstrate significant antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis pathways, making this compound a candidate for further exploration in antimicrobial therapy .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives have been studied for their ability to inhibit glucocerebrosidase, which is relevant in treating Gaucher's disease . The potential for enzyme inhibition should be explored through biochemical assays to ascertain its effectiveness.

Case Study 1: Anticancer Activity

A study investigated a series of sulfonamide derivatives for their ability to inhibit V600E BRAF kinase activity. The results indicated that certain modifications led to enhanced inhibitory effects compared to standard treatments. This suggests that 3-chloro-4-methoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could be developed as a novel anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research focused on synthesizing various sulfonamide derivatives and testing their antimicrobial properties against resistant strains of bacteria. The findings showed promising results, indicating that modifications in the sulfonamide structure could lead to enhanced activity against pathogens like Staphylococcus aureus . Similar testing could be conducted for the target compound.

Data Table: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| Compound A | Structure A | IC50 = 0.5 µM (BRAF) | Effective against MRSA | Yes |

| Compound B | Structure B | IC50 = 0.3 µM (c-Met) | Moderate activity | No |

| This compound | TBD | TBD | TBD | TBD |

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in acid-base reactions and hydrogen bonding due to its polar -SO₂NH- group. Key reactions include:

-

Hydrolysis : Under strongly acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, the sulfonamide bond undergoes cleavage to form sulfonic acid derivatives. This reaction is critical for structural degradation studies .

-

N-Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in DMF/DMSO with bases like triethylamine (TEA), yielding N-substituted derivatives .

Table 1: Representative sulfonamide derivatization reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, TEA, 60°C, 6h | N-methylsulfonamide | 78% | |

| Acetyl chloride | DCM, TEA, 0°C→RT, 2h | N-acetylsulfonamide | 65% |

Chloro-Methoxy Benzene Ring Reactions

The 3-chloro-4-methoxy substitution pattern enables electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS):

-

Chlorine Displacement : The chloro group undergoes NAS with amines (e.g., piperazine) in polar aprotic solvents (DMSO, DMF) at 80–100°C, forming aryl amine derivatives .

-

Methoxy Demethylation : Treatment with BBr₃ in DCM at -78°C removes the methoxy group, generating a phenolic intermediate for further functionalization .

Key mechanistic insight : The methoxy group activates the benzene ring toward EAS at the ortho/para positions, while the electron-withdrawing sulfonamide group directs substitution to meta positions .

Pyrimidine-Imidazole Heterocycle Modifications

The 2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl group exhibits dual reactivity:

-

Imidazole N-Alkylation : Reacts with alkylating agents (e.g., methyl triflate) in acetonitrile at 50°C, forming quaternary ammonium salts .

-

Pyrimidine Ring Functionalization : Undergoes palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines, enabling diversification of the heterocyclic system .

Table 2: Cross-coupling reactions on the pyrimidine ring

| Reaction Type | Reagent | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 62% | |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 55% |

Ethylamino Linker Transformations

The -(CH₂)₂NH- bridge facilitates:

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux, forming imine derivatives .

-

Reductive Amination : Reacts with ketones (e.g., acetone) in the presence of NaBH₃CN, yielding secondary amines .

Critical Note : The ethylamino group’s flexibility influences conformational stability in biological targets, as demonstrated in molecular docking studies .

Biological Activity Correlations

Reactivity directly impacts pharmacological profiles:

-

Sulfonamide N-Methylation reduces hydrogen-bonding capacity, decreasing kinase inhibitory activity (e.g., V600EBRAF IC₅₀ increases from 0.49 µM to >1 µM) .

-

Chloro-to-Amine Substitution enhances solubility but abolishes anticancer activity in MCF-7 cell lines (IC₅₀ > 100 µM vs. 12 µM for parent compound) .

Analytical Characterization

Key techniques for reaction monitoring:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural Analysis

Heterocyclic Modifications: The target compound’s 2-methylimidazole substituent on pyrimidine (vs. pyrazole in or 3,5-dimethylpyrazole in ) introduces distinct electronic and steric profiles. Imidazole’s hydrogen-bonding capacity may enhance target binding compared to pyrazole derivatives.

Benzene Ring Substituents :

- The 3-chloro-4-methoxy arrangement in the target compound balances hydrophobicity (Cl) and hydrophilicity (OCH₃), whereas analogs like (2-Cl) or (4-Cl with benzo[1,3]dioxol) exhibit varied solubility and steric bulk.

Molecular Weight and Complexity :

- The target compound (436.9 g/mol) is lighter than 11 (585.47 g/mol) due to the absence of bulky thioether and benzo[1,3]dioxol groups. Lower molecular weight may improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.